Cas no 2411184-39-7 (2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide)

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide is a chiral compound featuring a substituted oxolane (tetrahydrofuran) ring with a dimethylamino group and a chloroacetamide side chain. Its stereospecific (3S,4S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The chloroacetamide moiety provides reactivity for further functionalization, while the dimethylamino group enhances solubility and potential bioactivity. This compound is particularly useful as an intermediate in the development of biologically active molecules, including enzyme inhibitors or receptor modulators. Its well-defined structure and functional groups offer versatility in medicinal chemistry and drug discovery research.
2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide structure
2411184-39-7 structure
商品名:2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide
CAS番号:2411184-39-7
MF:C10H19ClN2O2
メガワット:234.723061800003
CID:6001074
PubChem ID:146103256

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide 化学的及び物理的性質

名前と識別子

    • rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
    • Z3328099958
    • EN300-7560505
    • 2411184-39-7
    • 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide
    • インチ: 1S/C10H19ClN2O2/c1-7(11)10(14)12-4-8-5-15-6-9(8)13(2)3/h7-9H,4-6H2,1-3H3,(H,12,14)/t7?,8-,9-/m1/s1
    • InChIKey: KVHDKDDGRIDWAV-CFCGPWAMSA-N
    • ほほえんだ: ClC(C)C(NC[C@@H]1COC[C@H]1N(C)C)=O

計算された属性

  • せいみつぶんしりょう: 234.1135055g/mol
  • どういたいしつりょう: 234.1135055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 41.6Ų

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7560505-0.25g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
0.25g
$642.0 2025-03-22
Enamine
EN300-7560505-1.0g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
1.0g
$699.0 2025-03-22
Enamine
EN300-7560505-0.1g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
0.1g
$615.0 2025-03-22
Enamine
EN300-7560505-0.05g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
0.05g
$587.0 2025-03-22
Enamine
EN300-7560505-0.5g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
0.5g
$671.0 2025-03-22
Enamine
EN300-7560505-10.0g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
10.0g
$3007.0 2025-03-22
Enamine
EN300-7560505-5.0g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
5.0g
$2028.0 2025-03-22
Enamine
EN300-7560505-2.5g
rac-2-chloro-N-{[(3R,4R)-4-(dimethylamino)oxolan-3-yl]methyl}propanamide
2411184-39-7 95.0%
2.5g
$1370.0 2025-03-22

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide 関連文献

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamideに関する追加情報

Introduction to 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide (CAS No. 2411184-39-7)

2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide, with the CAS number 2411184-39-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted propanamide moiety and a dimethylamino-functionalized oxolane ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular formula of 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide is C10H19ClNO2, and its molecular weight is approximately 216.72 g/mol. The compound's structure includes a chiral center at the oxolane ring, which can influence its pharmacological properties and interactions with biological targets.

In recent years, there has been a growing interest in the development of small molecules with specific biological activities for therapeutic purposes. 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide has been studied for its potential as a modulator of various biological pathways. One of the key areas of research has been its interaction with enzymes and receptors involved in neurodegenerative diseases and cancer.

Clinical Relevance: Preclinical studies have shown that 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide exhibits promising activity as an inhibitor of specific enzymes. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial in signal transduction pathways that regulate cell growth and survival. This inhibition could potentially be harnessed to develop new therapeutic strategies for treating conditions such as cancer and neurodegenerative disorders.

Mechanism of Action: The mechanism by which 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide exerts its effects is not yet fully understood. However, preliminary studies suggest that it may interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The dimethylamino group on the oxolane ring is thought to play a crucial role in these interactions, contributing to the compound's selectivity and potency.

Synthetic Pathways: The synthesis of 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide involves several steps, including the formation of the oxolane ring and the introduction of the chloro-substituted propanamide moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

Safety and Toxicology: While 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide shows promise as a therapeutic agent, it is important to conduct thorough safety and toxicology studies to ensure its safe use in humans. Preclinical toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses, but further investigations are needed to fully understand its long-term effects.

FUTURE DIRECTIONS: The ongoing research on 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide is focused on optimizing its pharmacological properties and exploring its potential applications in various diseases. Clinical trials are expected to provide more insights into its efficacy and safety in human subjects. Additionally, efforts are being made to develop analogs with improved potency and selectivity.

In conclusion, 2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide (CAS No. 2411184-39-7) represents an exciting molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent.

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